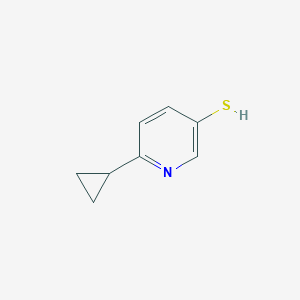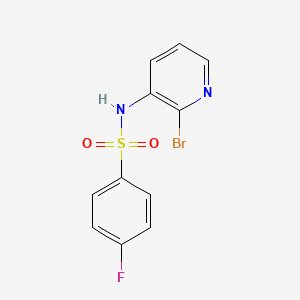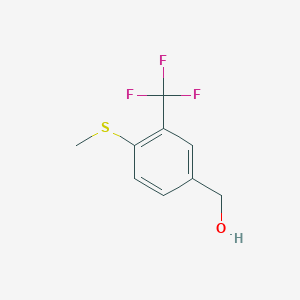
6-Cyclopropylpyridine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropylpyridine-3-thiol is a heterocyclic compound that features a pyridine ring substituted with a cyclopropyl group at the 6-position and a mercapto group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylpyridine-3-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a pyridine derivative, the introduction of a cyclopropyl group can be achieved through cyclopropanation reactions. The mercapto group can be introduced via thiolation reactions using reagents such as thiols or thiolating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclopropylpyridine-3-thiol can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyridine ring.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropylpyridine-3-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 6-Cyclopropylpyridine-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercapto-pyridine: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
6-Cyclopropyl-pyridine: Lacks the mercapto group, which is crucial for certain chemical reactions and biological interactions.
3-Cyclopropyl-2-mercapto-pyridine: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
Uniqueness
6-Cyclopropylpyridine-3-thiol is unique due to the presence of both the cyclopropyl and mercapto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9NS |
|---|---|
Molekulargewicht |
151.23 g/mol |
IUPAC-Name |
6-cyclopropylpyridine-3-thiol |
InChI |
InChI=1S/C8H9NS/c10-7-3-4-8(9-5-7)6-1-2-6/h3-6,10H,1-2H2 |
InChI-Schlüssel |
XUWDCIJSXRBAGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC=C(C=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B8474251.png)




![2-(Pyridin-3-yl)-4-phenethylamino-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8474290.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]-1-(3-phenoxypropyl)-1H-imidazole](/img/structure/B8474305.png)
![2-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-dioxolane](/img/structure/B8474312.png)
![4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one](/img/structure/B8474321.png)


